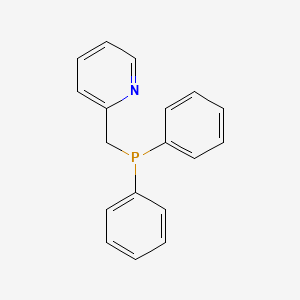
5-Benzyl-3-methylideneoxolan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Benzyl-3-methylideneoxolan-2-one: is an organic compound with the molecular formula C11H10O2 . It is a member of the oxolanone family, characterized by a five-membered lactone ring. This compound is notable for its unique structure, which includes a benzyl group attached to the oxolanone ring and a methylene group at the third position. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Benzyl-3-methylideneoxolan-2-one typically involves the following steps:
Starting Materials: The synthesis begins with benzyl alcohol and an appropriate oxalyl chloride derivative.
Formation of Intermediate: Benzyl alcohol reacts with oxalyl chloride to form benzyl chloroformate.
Cyclization: The intermediate undergoes cyclization in the presence of a base, such as triethylamine, to form the oxolanone ring.
Introduction of Methylene Group:
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactants: Using bulk quantities of benzyl alcohol and oxalyl chloride.
Optimized Reaction Conditions: Employing optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity.
Purification: The final product is purified using techniques like recrystallization or chromatography to achieve the desired quality.
化学反応の分析
Types of Reactions: 5-Benzyl-3-methylideneoxolan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the compound into alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products:
Oxidation: Benzyl carboxylic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Substituted benzyl derivatives.
科学的研究の応用
Chemistry: 5-Benzyl-3-methylideneoxolan-2-one is used as a building block in organic synthesis. Its unique structure allows for the creation of various complex molecules through further chemical modifications.
Biology: In biological research, this compound is studied for its potential as a precursor in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: The compound’s derivatives are explored for their potential therapeutic properties, such as antimicrobial and anticancer activities.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of 5-Benzyl-3-methylideneoxolan-2-one involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its reactivity is primarily due to the presence of the benzyl and methylene groups, which can participate in various chemical reactions. The molecular pathways involved include:
Nucleophilic Attack: The benzyl group can undergo nucleophilic attack, leading to the formation of new chemical bonds.
Electrophilic Addition: The methylene group can participate in electrophilic addition reactions, resulting in the formation of new derivatives.
類似化合物との比較
5-Benzyl-3-methylideneoxazolidin-2-one: Similar structure but with an oxazolidinone ring.
5-Benzyl-3-methylideneoxazoline-2-one: Similar structure but with an oxazoline ring.
5-Benzyl-3-methylideneoxathiazolidin-2-one: Similar structure but with an oxathiazolidinone ring.
Uniqueness: 5-Benzyl-3-methylideneoxolan-2-one is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. Its ability to undergo a wide range of chemical reactions makes it a valuable compound in various fields of research and industry.
特性
CAS番号 |
77547-07-0 |
|---|---|
分子式 |
C12H12O2 |
分子量 |
188.22 g/mol |
IUPAC名 |
5-benzyl-3-methylideneoxolan-2-one |
InChI |
InChI=1S/C12H12O2/c1-9-7-11(14-12(9)13)8-10-5-3-2-4-6-10/h2-6,11H,1,7-8H2 |
InChIキー |
XXZZLJOGOSEOLI-UHFFFAOYSA-N |
正規SMILES |
C=C1CC(OC1=O)CC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


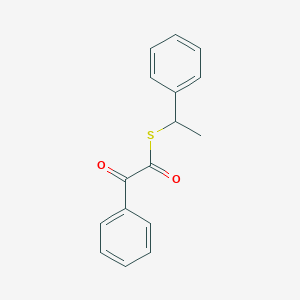
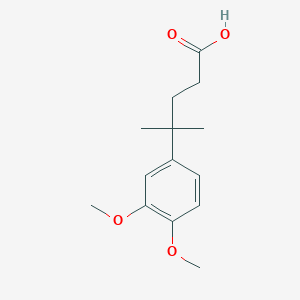

![4'-(Cyanomethyl)[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B15202756.png)
![(S)-5-Chloro-1,2-dimethyl-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine](/img/structure/B15202758.png)
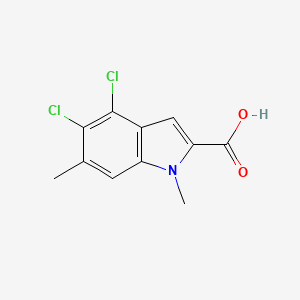
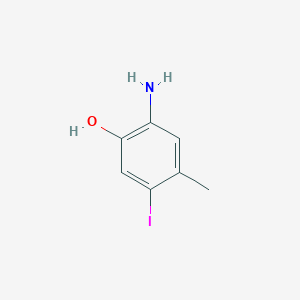
![tert-Butyl 3-[(1S)-1-(benzyloxycarbonylamino)-2-methoxy-2-oxo-ethyl]azetidine-1-carboxylate](/img/structure/B15202774.png)
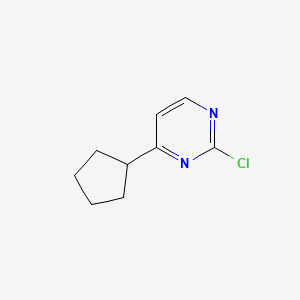
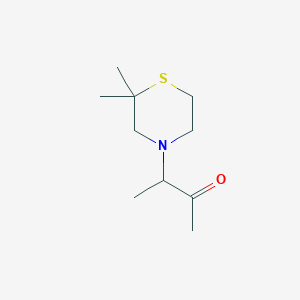
![7-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-8-yl benzoate](/img/structure/B15202804.png)

![1-{(2R,3S)-4-[(4-Chloro-1,1,2,2,3,3,4,4-octafluorobutyl)sulfonyl]-5-methyl-3-phenyl-2,3-dihydro-2-furanyl}ethanone](/img/structure/B15202815.png)
